molecular formula C7H3BrClN3O2 B3196564 4-Bromo-3-chloro-5-nitro-1H-indazole CAS No. 1000344-02-4

4-Bromo-3-chloro-5-nitro-1H-indazole

Cat. No.: B3196564
CAS No.: 1000344-02-4
M. Wt: 276.47 g/mol
InChI Key: LBOWDHGAWUAIAB-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, chlorine, and nitro substituents on the indazole core. These substituents can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common approach is the nitration of 4-bromo-3-chloro-1H-indazole. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.

Another synthetic route involves the halogenation of 5-nitro-1H-indazole. This can be achieved by treating 5-nitro-1H-indazole with bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride, to obtain the desired 4-bromo-3-chloro derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires careful control of reaction conditions to ensure high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted indazoles with various functional groups replacing the halogens.

    Reduction: 4-Bromo-3-chloro-5-amino-1H-indazole.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-Bromo-3-chloro-5-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the halogen substituents may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloro-1H-indazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-Nitro-1H-indazole:

    4-Chloro-3-nitro-1H-indazole: Similar structure but with different halogen substitution, leading to variations in reactivity.

Uniqueness

4-Bromo-3-chloro-5-nitro-1H-indazole is unique due to the combination of bromine, chlorine, and nitro substituents on the indazole core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-chloro-5-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOWDHGAWUAIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-5-nitro-1H-indazole
Reactant of Route 2
4-Bromo-3-chloro-5-nitro-1H-indazole
Reactant of Route 3
4-Bromo-3-chloro-5-nitro-1H-indazole
Reactant of Route 4
4-Bromo-3-chloro-5-nitro-1H-indazole
Reactant of Route 5
4-Bromo-3-chloro-5-nitro-1H-indazole
Reactant of Route 6
4-Bromo-3-chloro-5-nitro-1H-indazole

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